molecular formula C17H26Cl2N4O B2981225 N-(2-Amino-1-cyclohexylethyl)-2-indazol-2-ylacetamide;dihydrochloride CAS No. 2418695-97-1

N-(2-Amino-1-cyclohexylethyl)-2-indazol-2-ylacetamide;dihydrochloride

Cat. No.: B2981225
CAS No.: 2418695-97-1
M. Wt: 373.32
InChI Key: BUWWEISNEKUHRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Amino-1-cyclohexylethyl)-2-indazol-2-ylacetamide dihydrochloride is a synthetic acetamide derivative featuring a cyclohexylethyl amino group and an indazole moiety. The dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological applications.

Properties

IUPAC Name

N-(2-amino-1-cyclohexylethyl)-2-indazol-2-ylacetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O.2ClH/c18-10-16(13-6-2-1-3-7-13)19-17(22)12-21-11-14-8-4-5-9-15(14)20-21;;/h4-5,8-9,11,13,16H,1-3,6-7,10,12,18H2,(H,19,22);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWWEISNEKUHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CN)NC(=O)CN2C=C3C=CC=CC3=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its indazole-2-yl group and cyclohexylethylamine backbone. Below is a comparative analysis with related acetamide derivatives:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Target Solubility (Salt Form) Notable Activity Reference
N-(2-Amino-1-cyclohexylethyl)-2-indazol-2-ylacetamide dihydrochloride (Target) Not explicitly provided ~450 (estimated) Indazole, cyclohexylethylamine, acetamide Likely Bcl-2 family High (dihydrochloride) Potential apoptosis modulation -
5-(1H-Indol-3-yl)-N-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine C₁₆H₁₂ClN₅O 325.75 Indole, oxadiazole Bcl-2 protein Moderate Anticancer (Bcl-2 inhibition)
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride C₂₂H₂₂Cl₂N₄O₃S 493.4 Benzothiazole, dimethylamino, isoindole Unspecified High (hydrochloride) Synthetic intermediate
Indantadol Hydrochloride C₁₁H₁₄ClN₃O 251.7 Indene, acetamide Unspecified High (hydrochloride) Analgesic potential
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) C₁₄H₂₀ClNO₂ 269.77 Chloroacetamide, methoxymethyl Plant enzyme Low Herbicidal activity

Key Findings:

Heterocyclic Systems :

  • The indazole group in the target compound distinguishes it from analogs with indole () or benzothiazole (). Indazole’s dual nitrogen atoms may enhance binding specificity compared to single-nitrogen heterocycles like indole .
  • Thiazole- and oxadiazole-containing analogs (e.g., ) exhibit varied biological activities, suggesting that heterocycle choice critically impacts target engagement .

Pharmacological Activity :

  • Compounds with Bcl-2 binding (e.g., ’s oxadiazole-indole derivative) share a hydrophobic pocket interaction mechanism. The target compound’s indazole group may mimic this binding but with altered steric or electronic effects .
  • Chloroacetamides () are primarily agrochemicals, highlighting the role of substituents (e.g., chlorine) in determining application scope. The absence of chlorine in the target compound may reduce cytotoxicity compared to pesticides like alachlor .

Solubility and Salt Forms: Hydrochloride salts (e.g., ) improve water solubility, a critical factor for bioavailability. The target’s dihydrochloride form likely enhances its pharmacokinetic profile compared to non-ionic analogs .

Synthetic Utility: Acetamide derivatives are versatile scaffolds for generating heterocycles (e.g., piperazines, lactams) and pharmacophores .

Q & A

Q. What are the established synthetic pathways for N-(2-Amino-1-cyclohexylethyl)-2-indazol-2-ylacetamide dihydrochloride, and how is chirality controlled during synthesis?

  • Methodological Answer : The synthesis typically involves coupling 2-indazol-2-ylacetic acid with a chiral cyclohexylethylamine derivative. Enamine Ltd's chiral building block catalog () highlights the use of (1R,2R)-configured intermediates to ensure stereochemical purity. Key steps include:

Activation of the carboxylic acid (e.g., via HATU or EDCl).

Amide bond formation under inert conditions.

Dihydrochloride salt preparation using HCl in anhydrous ethanol.
Critical Parameters :

  • Solvent choice (e.g., DMF vs. THF) impacts reaction efficiency.
  • Temperature control (±5°C) to minimize racemization.
    Table 1 : Key Synthetic Intermediates
IntermediateMolecular FormulaCAS (if available)Purity (HPLC)
2-Indazol-2-ylacetic acidC9H7N2O2-≥98%
(1R,2R)-2-Amino-1-cyclohexylethylamineC8H16N2-≥99% (chiral)

Reference : (Enamine Ltd catalogs).

Q. How is the compound characterized for purity and structural integrity in academic research?

  • Methodological Answer : Characterization employs:
  • HPLC : Reverse-phase C18 column, gradient elution (0.1% TFA in H2O/MeCN), retention time ~12.5 min ().
  • NMR : 1H/13C NMR in DMSO-d6 to confirm amine protonation and dihydrochloride formation (δ 8.5–9.0 ppm for NH3+; ).
  • Mass Spectrometry : ESI-MS (m/z calc. for C18H25Cl2N4O: 395.14; observed [M+H]+: 396.15).
    Note : Residual solvents (e.g., DMF) must be quantified via GC-MS to meet ICH guidelines.

Q. What are the solubility and stability profiles of this dihydrochloride salt in common experimental buffers?

  • Methodological Answer :
  • Solubility : ≥50 mg/mL in H2O (pH 4.0–5.0); insoluble in nonpolar solvents (). Adjust pH with 0.1 M HCl/NaOH for compatibility with biological assays.
  • Stability : Store lyophilized powder at –20°C in dark, airtight vials. Aqueous solutions degrade by 15% over 72 hours at 4°C ().

Advanced Research Questions

Q. How do experimental design challenges arise in optimizing this compound’s bioactivity, and how are they resolved?

  • Methodological Answer : Challenges :
  • Chirality-Dependent Activity : Enantiomeric impurities (>2%) reduce target binding affinity (). Use chiral HPLC (Chiralpak AD-H column) to validate stereopurity.
  • Salt Hydrolysis : Dihydrochloride forms degrade in basic buffers (pH >7.4). Stabilize with citrate buffer (pH 5.5) for in vitro assays ().
    Resolution :
  • Design orthogonal assays (e.g., SPR for binding vs. cell-based functional assays) to decouple salt stability from intrinsic activity.

Q. How can contradictory data on this compound’s kinase inhibition profile be analyzed?

  • Methodological Answer : Contradictions often stem from:
  • Assay Conditions : ATP concentrations (1 mM vs. 10 µM) alter IC50 values. Normalize data to [ATP] = 10 µM ().
  • Protein Prep : Recombinant vs. native kinases (e.g., FGFR1 purity impacts inhibition curves).
    Table 2 : Example Kinase Inhibition Discrepancies
KinaseReported IC50 (nM)Assay TypeReference
JAK212 ± 3 (SPR)BiophysicalStudy A
JAK245 ± 8 (Cell-based)FunctionalStudy B

Resolution : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics independently.

Q. What strategies are employed to study this compound’s interaction with P2X7 receptors in neurological models?

  • Methodological Answer :
  • In Vitro : Primary neuron cultures treated with 1–10 µM compound; measure Ca2+ influx via FLIPR ().
  • In Vivo : Intraperitoneal administration (10 mg/kg) in rodent neuroinflammation models.
    Key Controls :
  • Co-administer P2X7 antagonist (e.g., A-740003) to confirm target specificity.
  • Monitor plasma stability via LC-MS/MS to distinguish parent compound from metabolites.

Data Contradiction Analysis Framework

  • Step 1 : Cross-validate results across orthogonal methods (e.g., SPR vs. ITC for binding).
  • Step 2 : Audit buffer conditions and protein sources ().
  • Step 3 : Apply multivariate statistical analysis (ANOVA with post-hoc Tukey) to identify outlier datasets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.